molecular formula C23H16ClN3O2S B11616535 6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one

Cat. No.: B11616535
M. Wt: 433.9 g/mol
InChI Key: QSOHSTJPIHRANR-UHFFFAOYSA-N
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Description

Modern Approaches to Heterocyclic Coupling Reactions

The construction of quinoline-benzimidazole hybrids relies on strategic cross-coupling reactions to fuse aromatic and heterocyclic components. Palladium-catalyzed Suzuki-Miyaura coupling has been instrumental in linking aryl halides to boronic acids, enabling the introduction of phenyl groups at the quinoline C4 position. For example, aryl bromides undergo coupling with phenylboronic acids in the presence of Pd(PPh₃)₄, achieving yields exceeding 85% under mild conditions. A critical challenge arises when coupling nitrogen-rich heterocycles like benzimidazoles, as unprotected NH groups can deactivate palladium catalysts by forming stable Pd(II)-azole complexes. This issue is mitigated using bulky phosphine ligands (e.g., XPhos) or pre-protecting the benzimidazole nitrogen.

Copper-catalyzed C–S coupling offers a complementary route for introducing thioether linkages. Recent studies demonstrate that Cu(I) N-heterocyclic carbene (NHC) complexes efficiently mediate the coupling of benzimidazole-2-thiols with chloro-substituted quinolines. Density functional theory (DFT) calculations reveal that the rate-determining step involves oxidative addition of the C–Cl bond to Cu(I), with activation energies lower in nonpolar solvents like toluene (ΔG‡ = 22.3 kcal/mol) compared to DMF (ΔG‡ = 26.1 kcal/mol). This mechanistic insight guides solvent selection, favoring toluene for higher yields (78–92%).

Microwave-Assisted Cyclocondensation Techniques

Microwave irradiation significantly accelerates the cyclocondensation of o-phenylenediamine derivatives with quinoline precursors. In the synthesis of 5-methoxy-1H-benzimidazole-2-thiol, microwave-assisted reactions reduce reaction times from 12 hours to 30 minutes while improving yields from 65% to 89%. Key parameters include:

Parameter Conventional Method Microwave Method
Temperature (°C) 120 150
Time (min) 720 30
Yield (%) 65 89

The enhanced efficiency stems from rapid, uniform heating, which minimizes side reactions such as over-oxidation of thiol groups. This method is particularly effective for constructing the benzimidazole ring, where thermal degradation of intermediates is a common issue.

Green Chemistry Principles in Thioether Linkage Formation

Thioether bond formation between quinoline-3-thiol and benzimidazole derivatives exemplifies green synthesis. Traditional methods using thiophosgene or CS₂ generate toxic byproducts, whereas modern approaches employ dimethyl carbonate (DMC) as a sustainable solvent and carbonyl source. In a representative procedure:

  • Quinoline-3-thiol (1 eq) and 5-methoxy-1H-benzimidazole-2-thiol (1.2 eq) are dissolved in DMC.
  • K₂CO₃ (2 eq) is added, and the mixture is stirred at 80°C for 4 hours.
  • The reaction achieves 94% conversion with minimal waste, as DMC is non-toxic and biodegradable.

Life-cycle assessment (LCA) metrics highlight the environmental benefits:

Metric Traditional Method Green Method
E-factor 18.7 2.3
PMI (g/g) 34.2 8.1
Carbon footprint (kg CO₂/kg) 12.4 3.9

These improvements align with the principles of atom economy and waste reduction.

Optimization of Triazole-Phenoxy Linker Incorporation

While the target molecule lacks triazole linkers, insights from related quinoline-benzimidazole hybrids inform optimization strategies. Huisgen 1,3-dipolar cycloaddition between azides and alkynes under Cu(I) catalysis provides a modular route for introducing triazole spacers. Key findings include:

  • Catalyst loading : 5 mol% CuI yields >90% conversion, whereas <2 mol% results in incomplete reactions.
  • Solvent effects : tert-Amyl alcohol enhances regioselectivity for 1,4-triazoles (95:5 ratio) compared to DMF (80:20).
  • Temperature : Reactions proceed optimally at 60°C; higher temperatures promote side reactions.

For the target compound, substituting triazole with thioether linkers simplifies synthesis but reduces conformational flexibility. Computational models (MD simulations) indicate that thioether linkages confer a 15% higher binding affinity to kinase targets compared to triazoles, justifying their selection despite synthetic challenges.

Properties

Molecular Formula

C23H16ClN3O2S

Molecular Weight

433.9 g/mol

IUPAC Name

6-chloro-3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C23H16ClN3O2S/c1-29-15-8-10-18-19(12-15)27-23(26-18)30-21-20(13-5-3-2-4-6-13)16-11-14(24)7-9-17(16)25-22(21)28/h2-12H,1H3,(H,25,28)(H,26,27)

InChI Key

QSOHSTJPIHRANR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzodiazole Moiety: The benzodiazole moiety can be introduced through a nucleophilic substitution reaction, where 5-methoxy-1H-1,3-benzodiazole reacts with the chloro-substituted quinoline.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzodiazole-substituted quinoline with a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinolinone scaffold is highly modular, with variations at positions 3, 4, and 6 significantly influencing activity. Key analogs include:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Compound Name Substituents (Position 3) Position 6 Position 4 Molecular Weight (g/mol) Biological Activity Reference
4-Phenylquinolin-2(1H)-one None H Phenyl 235.26 Akt inhibitor (IC₅₀ = 6 µM)
6-Chloro-3-(benzothiazol-2-ylthio)-4-phenylquinolin-2(1H)-one 1,3-Benzothiazole-2-ylthio Cl Phenyl 420.93 Not specified (structural analog)
6-Chloro-3-(pyrimidin-2-ylamino-thio)-4-phenylquinolin-2(1H)-one (28b) Pyrimidin-2-ylamino-thio Cl Phenyl ~500 (estimated) hLDHA inhibitor
Target Compound 5-Methoxy-1H-benzimidazol-2-ylthio Cl Phenyl ~465 (estimated*) Not reported (inferred potential) N/A

*Estimated based on molecular formula C₂₂H₁₅ClN₃O₂S.

Key Observations:

Substituent Diversity at Position 3: The benzimidazole-thio group in the target compound is structurally distinct from the pyrimidine-amino-thio (e.g., 28b) and benzothiazole-thio groups (). The 5-methoxy group on the benzimidazole may enhance solubility compared to non-methoxy analogs, as seen in pyrimidine hybrids where methoxy groups improve pharmacokinetics .

Chlorine at Position 6: The 6-chloro substituent is conserved in the target compound and analogs like 28b and ’s benzothiazole derivative. Chlorine is known to enhance metabolic stability and binding affinity in kinase inhibitors .

Biological Activity Trends: The simpler 4-phenylquinolin-2(1H)-one () exhibits potent Akt inhibition (IC₅₀ = 6 µM) via allosteric binding to the PH domain. The addition of a 3-substituent (e.g., benzimidazole-thio) may modulate selectivity or potency . Pyrimidine-quinolone hybrids (e.g., 28b) demonstrate hLDHA inhibitory activity, suggesting that electron-deficient aromatic systems at position 3 favor interactions with dehydrogenase enzymes .

Physicochemical Data :
  • Melting Points: Chlorinated derivatives (e.g., 28b, 29b in ) exhibit higher melting points (509–550 K) compared to non-chlorinated analogs, likely due to increased crystallinity .
  • Solubility : Methoxy groups (e.g., in 28c) improve solubility in polar solvents, a feature shared with the target compound’s 5-methoxybenzimidazole group .

Research Findings and Mechanistic Insights

  • Akt Inhibition: The unsubstituted 4-phenylquinolin-2(1H)-one () inhibits Akt by binding its PH domain, a mechanism distinct from ATP-competitive inhibitors. The target compound’s bulkier 3-substituent may interfere with this interaction or enhance specificity .
  • Enzyme Targeting: Pyrimidine-quinolone hybrids () inhibit hLDHA, with activity dependent on the electronic nature of the 3-substituent. The benzimidazole-thio group’s planar structure may facilitate similar interactions .

Biological Activity

6-Chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one (CAS No. 525582-12-1) is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a quinoline core structure with various substituents, which contribute to its unique chemical and biological properties.

The empirical formula of the compound is C23H16ClN3O2S, with a molecular weight of 433.91 g/mol. Key physical properties include:

PropertyValue
Density1.49 ± 0.1 g/cm³
pKa9.07 ± 0.70

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to bind to DNA, leading to inhibition of DNA replication and cell division, which is crucial in cancer therapy . Additionally, it exhibits potential interactions with various enzymes and receptors, modulating their activities and resulting in diverse biological effects.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. Studies have demonstrated that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study: In Vitro Anticancer Activity
A study evaluated the compound's effects on several cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial potential. It has shown efficacy against various bacterial strains and fungi, suggesting its utility as an antimicrobial agent .

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound. Modifications to the quinoline core or the benzimidazole moiety can significantly influence both potency and selectivity against target cells.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a heterogenous catalyst under controlled temperatures (70–80°C) to promote efficient coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using hot aqueous acetic acid recrystallization .
  • For cyclization steps, optimize reaction time and temperature to avoid side products, as demonstrated in similar quinoline derivatives .

Q. What analytical techniques are critical for confirming the compound’s structural features, such as the thioether linkage and quinolinone core?

Methodological Answer:

  • X-ray crystallography resolves bond angles and spatial arrangements (e.g., C–S–C bond geometry in thioether groups) .
  • NMR spectroscopy : Key signals include δ 7.2–8.5 ppm for aromatic protons, δ 3.8 ppm for methoxy groups, and sulfur/chlorine environments detectable via 13C^{13}\text{C} NMR .
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±1 ppm error) .

Q. How should researchers design initial bioactivity screens for this compound?

Methodological Answer:

  • Prioritize in vitro assays targeting enzymes/receptors associated with benzimidazole and quinoline pharmacophores, such as:
  • Tyrosine kinase inhibition (anticancer potential) .
  • Antimicrobial activity via agar dilution assays (MIC values against Gram-positive/negative strains) .
    • Use positive controls (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobial tests) to benchmark activity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7 for cytotoxicity), solvent controls (DMSO concentration ≤0.1%), and replicate counts (n ≥ 3) .
  • Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify significant variations caused by substituent modifications (e.g., methoxy vs. ethoxy groups) .
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd_d) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs with modifications to:
  • The 5-methoxy group on the benzimidazole (replace with halogens or alkyl chains) .
  • The 4-phenyl group on the quinoline (substitute with heteroaromatics like thiophene) .
    • Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

Q. How can molecular docking studies predict potential biological targets for this compound?

Methodological Answer:

  • Protein selection : Prioritize targets with crystallized structures in the PDB (e.g., EGFR kinase, PDB ID: 1M17) .
  • Docking software : Use Molecular Operating Environment (MOE) with the AMBER99 force field to simulate ligand-receptor interactions. Focus on hydrogen bonding (e.g., quinolinone carbonyl with Lys721) and hydrophobic contacts (phenyl group with Phe832) .
  • Validate predictions with mutagenesis assays (e.g., alanine scanning of key residues) .

Q. What experimental approaches address low solubility in pharmacological assays?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .
  • Formulation optimization : Use cyclodextrin-based encapsulation or nanoemulsions to improve bioavailability .
  • Measure logP values via HPLC-based methods to guide structural modifications .

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